molecular formula C18H21NO4 B1203298 4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one

4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one

Cat. No. B1203298
M. Wt: 315.4 g/mol
InChI Key: INCKOMOUIOGUJF-UHFFFAOYSA-N
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Description

4-methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one is a member of coumarins.

Scientific Research Applications

Immunomodulatory Applications

4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one and related compounds have been studied for their immunomodulatory properties. For instance, a related compound, (+)-cis -5,7-Dihydroxy-2-methyl-8-[4-(3-hydroxy-1-methyl) piperidinyl]-4H-1-benzopyran-4-one, identified from the stem bark of Dysoxylum binectariferum, has shown anti-inflammatory and immunomodulatory effects (Naik et al., 1988).

Antispasmodic Properties

Compounds structurally similar to 4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one have been explored for their antispasmodic properties, particularly in the context of the lower urinary tract. Terflavoxate-HCl, a compound closely related to the subject molecule, has been extensively characterized and demonstrated noteworthy antispasmodic effects (Leonardi et al., 1993).

Anti-tumor Activities

Certain benzopyran derivatives, including those structurally related to 4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one, have been investigated for their potential anti-tumor activities. These compounds, particularly those with a 3,4,5-trimethoxyphenyl ring, showed significant in vitro anti-tumor activity against various human cancer cell lines, such as breast, CNS, and colon cancer (Jurd, 1996).

Antiestrogenic Effects

Research on the structure-activity relationship of antiestrogens has highlighted the significance of benzopyran compounds with tertiary aminoethoxy chains, like 4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one. These compounds exhibit high affinity for estrogen receptors and possess potent antiestrogenic properties, making them relevant in the context of hormone-related diseases (Sharma et al., 1990).

properties

Product Name

4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

4-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]chromen-2-one

InChI

InChI=1S/C18H21NO4/c1-12-5-7-19(8-6-12)17(20)11-22-14-3-4-16-15(10-14)13(2)9-18(21)23-16/h3-4,9-10,12H,5-8,11H2,1-2H3

InChI Key

INCKOMOUIOGUJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC3=C(C=C2)OC(=O)C=C3C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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